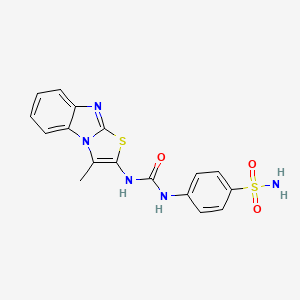
Carbonic anhydrase inhibitor 13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic anhydrase inhibitor 13 is a member of the carbonic anhydrase inhibitors, a class of compounds that suppress the activity of carbonic anhydrase enzymes. These enzymes are involved in the reversible hydration of carbon dioxide to bicarbonate and protons, a reaction crucial for various physiological processes . Carbonic anhydrase inhibitors have been widely studied for their therapeutic potential in treating conditions such as glaucoma, epilepsy, and certain types of cancer .
Méthodes De Préparation
Analyse Des Réactions Chimiques
Carbonic anhydrase inhibitor 13 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of carbonic anhydrase inhibitor 13 involves its binding to the active site of carbonic anhydrase enzymes. This binding typically involves coordination with the zinc ion present in the enzyme’s active site, leading to the inhibition of the enzyme’s activity . The inhibition of carbonic anhydrase enzymes can affect various physiological processes, such as reducing the production of aqueous humor in the eye (useful in treating glaucoma) and altering ion transport in the kidneys (useful in treating epilepsy and other conditions) .
Comparaison Avec Des Composés Similaires
Carbonic anhydrase inhibitor 13 can be compared with other similar compounds, such as:
Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma and epilepsy.
Dorzolamide: Another carbonic anhydrase inhibitor used primarily for the treatment of glaucoma.
Methazolamide: Similar to acetazolamide, but with a longer elimination half-life and fewer side effects on the kidneys.
This compound is unique in its specific binding affinity and selectivity towards certain isoforms of carbonic anhydrase enzymes, which can make it more effective for certain therapeutic applications .
Propriétés
Formule moléculaire |
C17H15N5O3S2 |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)-3-(4-sulfamoylphenyl)urea |
InChI |
InChI=1S/C17H15N5O3S2/c1-10-15(26-17-20-13-4-2-3-5-14(13)22(10)17)21-16(23)19-11-6-8-12(9-7-11)27(18,24)25/h2-9H,1H3,(H2,18,24,25)(H2,19,21,23) |
Clé InChI |
YURIRWNDJSOTFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=NC3=CC=CC=C3N12)NC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-N-[(2S,3R)-3-hydroxy-4-(methoxymethylamino)-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12414041.png)

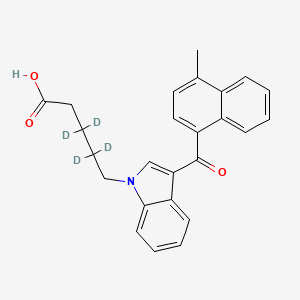
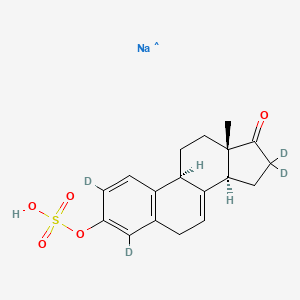
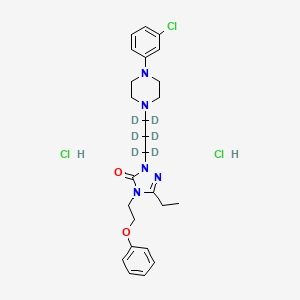


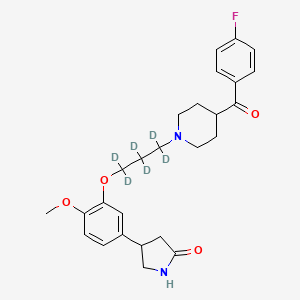
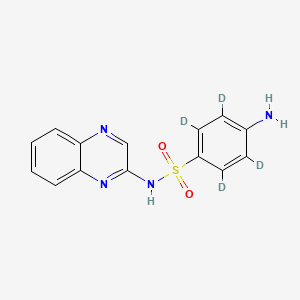

![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
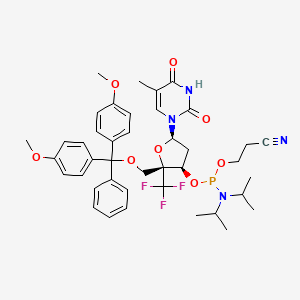
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
